molecular formula C6H9ClO2S B2565070 Spiro[2.3]hexane-1-sulfonyl chloride CAS No. 2167198-38-9

Spiro[2.3]hexane-1-sulfonyl chloride

Cat. No.: B2565070
CAS No.: 2167198-38-9
M. Wt: 180.65
InChI Key: COFIXOMLVQEGTB-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClO2S and a molecular weight of 190.65 g/mol. This compound is primarily used as an intermediate in the synthesis of other compounds, particularly in the pharmaceutical industry. Its unique spirocyclic structure makes it an interesting subject of study in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.3]hexane-1-sulfonyl chloride typically involves the reaction of spiro[2.3]hexane with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfinic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfinic Acids: Formed from reduction reactions.

Scientific Research Applications

Spiro[2.3]hexane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Spiro[2.3]hexane-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The spirocyclic structure of the compound also contributes to its reactivity and stability in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.3]hexane-1-carboxylic acid
  • Spiro[2.3]hexane-1-methanol
  • Spiro[2.3]hexane-1-amine

Uniqueness

Spiro[2.3]hexane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other spiro[2.3]hexane derivatives. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

spiro[2.3]hexane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)5-4-6(5)2-1-3-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFIXOMLVQEGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167198-38-9
Record name spiro[2.3]hexane-1-sulfonyl chloride
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